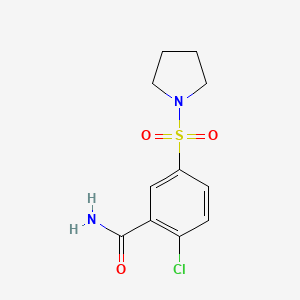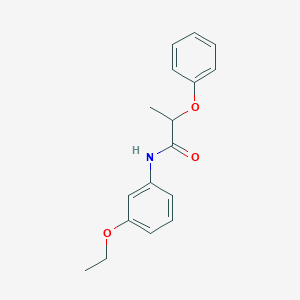
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (2,4-dichlorophenoxy)acetate
Descripción general
Descripción
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl (2,4-dichlorophenoxy)acetate, commonly known as POM-DCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of dichloroacetic acid, which has been shown to have anticancer properties. POM-DCA is a promising compound that has shown potential in various fields of research, including cancer treatment, neurodegenerative diseases, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of POM-DCA is not fully understood, but studies have shown that it acts on multiple pathways in the body. POM-DCA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), which leads to an increase in the activity of pyruvate dehydrogenase (PDH). This results in an increase in the production of ATP (energy) in the body.
POM-DCA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism in the body. Activation of the AMPK pathway leads to an increase in glucose uptake and fatty acid oxidation, which can improve metabolic function.
Biochemical and Physiological Effects:
Studies have shown that POM-DCA has several biochemical and physiological effects in the body. POM-DCA has been shown to increase the production of ATP in the body, which can improve energy metabolism. POM-DCA has also been shown to improve glucose metabolism and insulin sensitivity, which can help to prevent metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of POM-DCA is its potent anticancer properties. POM-DCA has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. This makes it a promising candidate for cancer therapy.
However, there are also some limitations to the use of POM-DCA in lab experiments. POM-DCA is a relatively new compound, and its long-term effects on the body are not fully understood. In addition, the synthesis of POM-DCA can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on POM-DCA. One area of research is the development of new synthesis methods for POM-DCA, which can improve its availability for research purposes. Another area of research is the investigation of the long-term effects of POM-DCA on the body, which can help to determine its safety for use in humans.
In addition, there is a need for further research on the potential applications of POM-DCA in the treatment of various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. Further studies can help to determine the efficacy of POM-DCA in these conditions and identify potential mechanisms of action.
Conclusion:
In conclusion, POM-DCA is a promising compound that has shown potential in various fields of scientific research. This compound has potent anticancer properties and has also been studied for its potential applications in neurodegenerative diseases and metabolic disorders. While there are some limitations to the use of POM-DCA in lab experiments, there are also several future directions for research on this compound. Further studies can help to determine the efficacy and safety of POM-DCA for use in humans and identify potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
POM-DCA has been extensively studied for its potential applications in scientific research. One of the most promising applications of POM-DCA is in cancer treatment. Studies have shown that POM-DCA has potent anticancer properties and can induce apoptosis (cell death) in cancer cells. POM-DCA has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
POM-DCA has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that POM-DCA can protect neurons from oxidative stress and prevent neuronal death. POM-DCA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition, POM-DCA has been studied for its potential applications in metabolic disorders, such as diabetes and obesity. Studies have shown that POM-DCA can improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c18-12-6-7-14(13(19)8-12)23-10-16(22)24-9-15-20-21-17(25-15)11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFIBQYRRXJCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B4407988.png)
![N-{2-[(1-chloro-2-naphthyl)oxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4407998.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)
![N-(4-methoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4408011.png)

![2-[(4-fluorophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408023.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4408049.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4408053.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4408056.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4408075.png)
![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)
